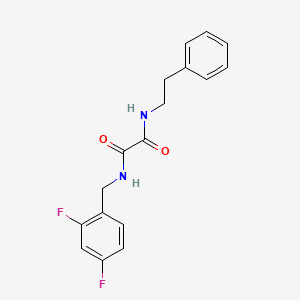

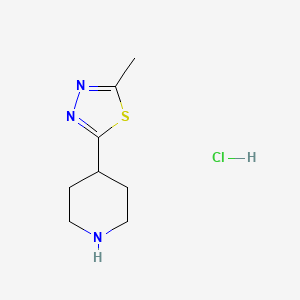

![molecular formula C16H17N3O3 B2571446 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-39-5](/img/structure/B2571446.png)

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione . It is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

Synthesis Analysis

Spiroconnected N-alkoxyalkylpiperidine hydantoins, which include “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .Molecular Structure Analysis

The molecular structure of “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is complex. The 13 C NMR spectra of similar compounds contain most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” include the Strecker reaction of cyanohydrin with ammonium carbonate .科学的研究の応用

Delta Opioid Receptor Agonist

“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been identified as a novel chemotype of delta opioid receptor agonists . This compound appears to bind to the orthosteric site based on docking and molecular dynamic simulation . The most potent agonist hit compound is selective for the delta opioid receptor over a panel of 167 other GPCRs . It is slightly biased towards G-protein signaling and has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This newly discovered chemotype contrasts with molecules like SNC80 that are highly efficacious beta-arrestin recruiters .

Potential Applications in Neurological Disorders: Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . Many of the clinically tested delta opioid agonists share a single chemotype, which carries risks during drug development . This novel delta opioid receptor agonist chemotype, with anti-allodynic efficacy, may serve as an alternative for the current clinical candidates .

Synthesis of Spirohydantoins

“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . Spirohydantoins are a class of compounds that have been studied for their potential biological activities, including anticonvulsant, antimicrobial, and anticancer properties.

作用機序

Target of Action

The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .

Mode of Action

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .

Biochemical Pathways

The interaction of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .

Pharmacokinetics

The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .

Result of Action

The molecular and cellular effects of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.

特性

IUPAC Name |

8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXMRSCXFBFMM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)

![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)